molecular formula C15H24O B095540 2-(7-Methyl-4-methylidene-2,3,4a,5,6,8a-hexahydro-1H-naphthalen-1-yl)propan-1-ol CAS No. 18045-73-3

2-(7-Methyl-4-methylidene-2,3,4a,5,6,8a-hexahydro-1H-naphthalen-1-yl)propan-1-ol

Cat. No. B095540
CAS RN: 18045-73-3
M. Wt: 220.35 g/mol
InChI Key: MYDKPYLMJFRWOU-UHFFFAOYSA-N
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Description

2-(7-Methyl-4-methylidene-2,3,4a,5,6,8a-hexahydro-1H-naphthalen-1-yl)propan-1-ol is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic molecule that can be produced through a variety of methods, and its unique structure makes it an attractive candidate for a range of applications.

Scientific Research Applications

Ring Contraction and Protecting Groups

A study examined the effect of protecting groups on the reaction of alkenol derivatives like 2-(3,4-Dihydro-1-naphthalen-1-yl)propan-1-ol with thallium trinitrate (TTN). This reaction involved ring contraction, demonstrating high diastereoselectivity due to thallium(III) coordination. This finding illustrates the significance of protecting groups in chemical transformations, providing insights into the manipulation of similar naphthalene-based compounds (Ferraz & Silva, 2002).

Synthesis of Naphthalene Derivatives

A synthesis study focused on N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide derivatives from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine. This research contributes to the development of novel naphthalene derivatives with potential applications in various chemical and pharmaceutical fields (Yang Jing, 2010).

Photophysical Properties of Derivatives

An investigation into the photophysical properties of 1-(4-methyl-1,2,3,4-tetrahydrobenzo[f]quinolin-8-yl)propan-1-one and its derivatives, which are models for PRODAN (6-propionyl-2-(dimethylamino)naphthalene), revealed insights into their emission and absorption behaviors. Such studies are crucial for understanding the photophysical behavior of related naphthalene derivatives (Lobo & Abelt, 2003).

Nanocatalysis in Synthesis

Research on the use of nano magnetite (Fe3O4) as a catalyst for the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol demonstrated high efficiency and clean methodology. This underscores the potential of nanotechnology in enhancing chemical synthesis processes, especially for naphthalene-based compounds (Mokhtary & Torabi, 2017).

COX Inhibition by Naphthol Derivatives

A study synthesized naphthol derivatives like 2-(3'-hydroxypropyl)-naphthalen-1-ol and investigated their inhibitory effects on cyclooxygenase I and II. The results contribute to the understanding of anti-inflammatory properties and the potential medicinal applications of naphthalene derivatives (Kongkathip et al., 2005).

properties

CAS RN

18045-73-3

Product Name

2-(7-Methyl-4-methylidene-2,3,4a,5,6,8a-hexahydro-1H-naphthalen-1-yl)propan-1-ol

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

2-(7-methyl-4-methylidene-2,3,4a,5,6,8a-hexahydro-1H-naphthalen-1-yl)propan-1-ol

InChI

InChI=1S/C15H24O/c1-10-4-6-13-11(2)5-7-14(12(3)9-16)15(13)8-10/h8,12-16H,2,4-7,9H2,1,3H3

InChI Key

MYDKPYLMJFRWOU-UHFFFAOYSA-N

SMILES

CC1=CC2C(CC1)C(=C)CCC2C(C)CO

Canonical SMILES

CC1=CC2C(CC1)C(=C)CCC2C(C)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(7-Methyl-4-methylidene-2,3,4a,5,6,8a-hexahydro-1H-naphthalen-1-yl)propan-1-ol
Reactant of Route 2
2-(7-Methyl-4-methylidene-2,3,4a,5,6,8a-hexahydro-1H-naphthalen-1-yl)propan-1-ol
Reactant of Route 3
2-(7-Methyl-4-methylidene-2,3,4a,5,6,8a-hexahydro-1H-naphthalen-1-yl)propan-1-ol
Reactant of Route 4
2-(7-Methyl-4-methylidene-2,3,4a,5,6,8a-hexahydro-1H-naphthalen-1-yl)propan-1-ol
Reactant of Route 5
2-(7-Methyl-4-methylidene-2,3,4a,5,6,8a-hexahydro-1H-naphthalen-1-yl)propan-1-ol
Reactant of Route 6
2-(7-Methyl-4-methylidene-2,3,4a,5,6,8a-hexahydro-1H-naphthalen-1-yl)propan-1-ol

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